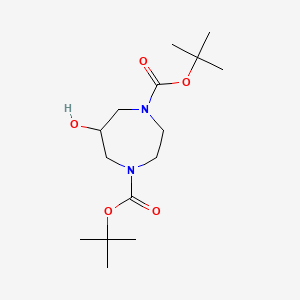

1,4-(Di-Boc)-6-hydroxy-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-(Di-Boc)-6-hydroxy-1,4-diazepane is a chemical compound with the molecular formula C15H28N2O5. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane typically involves the reaction of tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反応の分析

Hydrolysis Reactions

The presence of the Boc groups makes this compound susceptible to hydrolysis under acidic or basic conditions. Hydrolysis leads to the regeneration of the primary amine and the release of carbon dioxide:

1 4 Di Boc 6 hydroxy 1 4 diazepane+H2O→6 hydroxy 1 4 diazepane+Boc2O

Alkylation Reactions

The hydroxyl group at position 6 can undergo alkylation reactions. For example:

-

Alkylation with Alkyl Halides : The hydroxyl group can be converted into a better leaving group (e.g., via tosylation) and subsequently alkylated.

6 Hydroxy 1 4 diazepane+R X→Alkylated product

Nucleophilic Substitution Reactions

Nucleophilic substitutions can occur at the nitrogen atoms in the diazepane ring. This is particularly relevant when considering modifications for biological activity.

Deprotection Reactions

Upon exposure to acids (e.g., TFA), the Boc groups can be removed selectively:

1 4 Di Boc 6 hydroxy 1 4 diazepane+TFA→6 hydroxy 1 4 diazepane

This reaction is critical for accessing the active form of the compound for biological testing.

Mechanistic Pathways

The reactivity of 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane can be understood through various mechanistic pathways:

-

Nucleophilic Attack : The nitrogen atoms in the diazepane ring can act as nucleophiles in substitution reactions.

-

Electrophilic Attack : The hydroxyl group can act as a nucleophile in electrophilic aromatic substitutions when appropriately activated.

Computational Studies

Recent theoretical studies using DFT methods have elucidated the stability and reactivity of various intermediates formed during these reactions . These insights are vital for predicting reaction outcomes and optimizing synthetic routes.

科学的研究の応用

1,4-(Di-Boc)-6-hydroxy-1,4-diazepane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Similar Compounds

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate: Similar structure but lacks the hydroxyl group.

1,4-(DI-BOC)-6-HYDROXY-1,4-DIAZEPANE: Similar structure with different protecting groups.

Uniqueness

This compound is unique due to the presence of both tert-butyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

生物活性

1,4-(Di-Boc)-6-hydroxy-1,4-diazepane is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a seven-membered ring containing both nitrogen and oxygen atoms, with two tert-butoxycarbonyl (Boc) protecting groups at the 1 and 4 positions and a hydroxyl group at the 6 position. Its structural configuration allows it to serve as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups and the formation of the diazepane ring. The Boc groups can be selectively removed under specific conditions, facilitating further chemical modifications. This compound is primarily synthesized through reactions involving reagents such as N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures .

Biological Activity

The biological activity of this compound has garnered significant interest due to its potential roles in treating various medical conditions. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment. For instance, related compounds have shown moderate inhibition of BChE with IC50 values around 1.4 μM .

- Receptor Binding : The compound's binding affinity to various receptors may play a crucial role in its therapeutic effects. Studies indicate that compounds with similar structures can modulate receptor activity, leading to potential anxiolytic or anticonvulsant effects .

The mechanism of action for this compound involves modulation of specific molecular targets. The presence of hydroxyl groups allows for hydrogen bonding interactions that may enhance its biological efficacy. These interactions can influence various signaling pathways and biological outcomes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1,4-diazepane | Contains a benzyl group | Potential for diverse biological activity due to aromaticity |

| Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate | Features a carbonyl group | May exhibit different reactivity patterns compared to hydroxyl derivatives |

| (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane | Contains a nitrophenyl sulfonyl group | Offers distinct electronic properties influencing biological interactions |

| tert-Butyl 8-fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine | Fluorinated compound | Fluorine's electronegativity may affect pharmacokinetics and binding affinity |

The distinct combination of protecting groups and functional hydroxyl moiety in this compound contributes to its unique reactivity and biological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological effects of diazepane derivatives:

- Anticonvulsant Activity : Research has shown that certain diazepane derivatives exhibit anticonvulsant properties. For example, compounds structurally related to this compound have been tested for their efficacy in animal models of epilepsy .

- Antibiotic Potential : Some studies suggest that diazepane derivatives may have antibiotic properties. Investigations into their mechanisms have indicated that they could inhibit bacterial growth through various pathways .

特性

IUPAC Name |

ditert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHKECPYYPLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。